molecular formula C21H19FN4O4S B2461357 N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 899961-92-3

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2461357
CAS No.: 899961-92-3
M. Wt: 442.47
InChI Key: HVPYEUCFTRUDTE-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core with a 5,5-dioxo (sulfone) group. The structure includes a 4-fluorophenyl substituent at position 2 and a 4-methylbenzyl (p-tolylmethyl) group attached via an ethanediamide linkage.

Nucleophilic addition reactions of hydrazides with isothiocyanates to form hydrazinecarbothioamides.

Cyclization under basic conditions to yield 1,2,4-triazole or pyrazole cores.

S-alkylation with α-halogenated ketones to introduce diverse substituents .

Structural confirmation for similar compounds relies on:

  • IR spectroscopy: Absence of C=O (~1663–1682 cm⁻¹) in cyclized products and presence of C=S (~1243–1258 cm⁻¹) in intermediates .
  • NMR and MS: Key for verifying substituent connectivity and molecular weight .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-13-2-4-14(5-3-13)10-23-20(27)21(28)24-19-17-11-31(29,30)12-18(17)25-26(19)16-8-6-15(22)7-9-16/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPYEUCFTRUDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide typically involves multi-step organic reactions The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursorsThe final step involves the formation of the oxalamide moiety through amide bond formation reactions, often using reagents like oxalyl chloride and amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is under investigation for its potential as a therapeutic agent due to its biological activities. It has been associated with the inhibition of specific enzymes and pathways critical in disease processes. For instance, it may inhibit histone deacetylase 3 (HDAC3), which is involved in gene expression regulation and cell proliferation. Such interactions suggest a role in cancer therapy and other diseases where HDACs are implicated.

Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant antioxidant and anti-inflammatory properties. Molecular docking studies have shown that these compounds can effectively interact with biological targets linked to oxidative stress and inflammation, making them candidates for further pharmacological exploration .

Biological Studies

Cellular Mechanisms
The compound is utilized in biological studies to elucidate its effects on cellular processes. By understanding how it interacts with cellular targets, researchers can gain insights into its mechanism of action. This includes studying its influence on signaling pathways relevant to cancer and other pathologies.

In Silico Studies
Computational methods such as density functional theory (DFT) calculations have been employed to predict the molecular properties of the compound. These studies assess its spectroscopic properties, charge distributions, and potential bioactivity, providing a theoretical framework for experimental validation .

Material Science

Development of New Materials
The unique chemical structure of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide suggests potential applications in material science. Its properties may be exploited in developing new materials with specific functionalities such as nonlinear optical (NLO) characteristics. The compound's ability to exhibit good NLO properties indicates its suitability for applications in photonic devices .

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared below with structurally related analogs in terms of substituents, spectral properties, and synthesis.

Table 1: Structural and Spectral Comparison

Compound Name (CID if available) Core Structure Substituents (R1, R2) Key IR/NMR Features Synthesis Route
Target Compound Thieno[3,4-c]pyrazol-5,5-dioxide R1: 4-fluorophenyl; R2: 4-methylbenzyl Expected C=S (~1250 cm⁻¹) Likely via S-alkylation
N-[2-(4-Fluorophenyl)-...-3-methoxypropyl] Thieno[3,4-c]pyrazol-5,5-dioxide R1: 4-fluorophenyl; R2: 3-methoxypropyl Not reported Hydrazide-isothiocyanate route
2-(3,4-Dimethyl-...-2-fluorobenzyl) Pyrazolo[4,3-c]benzothiazin-5,5-dioxide R1: 3,4-dimethyl; R2: 2-fluorobenzyl C=O (1680 cm⁻¹) Triazole-thione S-alkylation

Key Observations

Core Heterocycles: The thieno[3,4-c]pyrazol core in the target compound and provides a sulfone group, enhancing electronic withdrawal and stability compared to the pyrazolo-benzothiazin core in , which includes fused aromatic rings for extended conjugation.

Substituent Effects: 4-Methylbenzyl (Target) vs. 3-Methoxypropyl (): The former’s aromatic bulk may improve lipophilicity and membrane permeability, whereas the latter’s ether chain could enhance solubility.

Synthetic Flexibility :

  • All compounds utilize S-alkylation of thione intermediates (e.g., triazoles or pyrazoles) with halogenated ketones, enabling modular substituent incorporation .

Table 2: Crystallographic and Computational Comparisons

Compound Name Crystallographic Data (if available) Computational Analysis
Target Compound Not reported Likely requires DFT for electronic properties
Single-crystal X-ray (R = 0.049) Not performed
Azo compounds () Not applicable DFT for tautomerism/stability
  • Crystallography : Compound was refined using SHELXL , confirming planar geometry and hydrogen bonding. The target compound’s structure could be similarly validated.
  • Computational Insights : DFT studies (as in ) could predict the target compound’s tautomeric behavior or electronic properties, though such data are currently lacking.

Biological Activity

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide (CAS Number: 899733-61-0) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16F2N4O4SC_{20}H_{16}F_2N_4O_4S, with a molecular weight of 446.4 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of a fluorophenyl group is crucial for its antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC20H16F2N4O4SC_{20}H_{16}F_2N_4O_4S
Molecular Weight446.4 g/mol
CAS Number899733-61-0

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Key steps include the use of fluorinated aromatic compounds and thieno[3,4-c]pyrazole derivatives. Reaction conditions often involve specific catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of 2-fluorophenyl-substituted triazines against various gram-positive bacteria and fungi, suggesting that the structural motifs present in these compounds play a crucial role in their biological efficacy .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. The thieno[3,4-c]pyrazole framework is known to interact with various molecular targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit histone deacetylases (HDACs), which are critical in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the introduction of electron-withdrawing groups, such as fluorine on the phenyl ring, enhances the biological activity of the compound. Studies have shown that modifications in substituents can significantly affect both the potency and selectivity of these compounds against various biological targets .

Case Studies

  • Antimicrobial Efficacy : A comparative study involving several derivatives showed that compounds with a similar thieno[3,4-c]pyrazole structure exhibited potent antimicrobial properties against Staphylococcus aureus and Candida albicans . The results indicated that structural modifications can lead to enhanced activity.
  • Cancer Cell Line Studies : In vitro testing on cancer cell lines revealed that certain derivatives could induce apoptosis in malignant cells while exhibiting low toxicity towards normal cells. This selectivity highlights the therapeutic potential of the compound in cancer treatment .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do solvent choices influence yield?

Methodological Answer:
The synthesis of thieno-pyrazol-diamide derivatives typically involves multi-step reactions, including condensation, cyclization, and amide coupling. For example, analogous compounds (e.g., pyrazolo[4,3-c][1,2]benzothiazin derivatives) are synthesized using polar aprotic solvents like DMF or DMSO under reflux (80–120°C) to enhance reactivity. Solvent choice impacts reaction kinetics and purity: DMSO may improve solubility of intermediates, while THF or acetonitrile can reduce side reactions in temperature-sensitive steps . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for purification.

Basic: How can spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm substituent positioning (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; methyl groups at δ 2.3–2.5 ppm).
  • FT-IR: Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfone S=O at ~1300 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns to rule out degradation.
  • X-ray Crystallography: Resolve ambiguous stereochemistry, as demonstrated for structurally similar pyrazolo-thieno systems .

Intermediate: What analytical methods are suitable for assessing purity and stability under varying storage conditions?

Methodological Answer:

  • HPLC-PDA: Use a C18 column (ACN/water + 0.1% TFA) to quantify purity (>95%) and detect degradation products (e.g., hydrolyzed amide bonds).
  • Thermogravimetric Analysis (TGA): Evaluate thermal stability (decomposition >200°C suggests room-temperature stability).
  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile functional groups .

Advanced: How can computational methods optimize reaction pathways and predict byproduct formation?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Simulate transition states to identify energy barriers in cyclization steps. For example, ICReDD’s reaction path search methods use Gaussian or ORCA software to model sulfone formation and pyrazole ring closure .
  • Machine Learning (ML): Train models on existing thieno-pyrazole reaction datasets to predict solvent/temperature combinations that minimize byproducts (e.g., dimerization). Tools like COMSOL Multiphysics integrate AI for real-time parameter adjustments .

Advanced: How to resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across assays)?

Methodological Answer:

  • Kinase Profiling: Use high-throughput screening (e.g., Eurofins KinaseProfiler) to confirm target specificity, as off-target effects may explain variability.
  • Proteomic Analysis (LC-MS/MS): Identify protein binding partners in cell lysates to clarify mechanistic discrepancies.
  • Dose-Response Curves: Re-evaluate under standardized conditions (e.g., ATP concentration, cell line passage number) to control for assay-specific variables .

Intermediate: What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-solvent Systems: Use PEG-400 or cyclodextrins (e.g., HP-β-CD) in PBS (pH 7.4) to enhance aqueous solubility.
  • Salt Formation: React with HCl or sodium to generate ionic derivatives.
  • Amorphous Solid Dispersion: Spray-dry with PVP-VA64 to increase bioavailability, as demonstrated for fluorophenyl-acetamide analogs .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with substituent variations (e.g., replacing 4-methylphenyl with electron-deficient aryl groups).
  • 3D-QSAR Modeling: Use Schrödinger’s Maestro to correlate steric/electronic properties with activity.
  • Biological Assays: Test analogs against isogenic cell lines (e.g., wild-type vs. mutant kinases) to pinpoint critical pharmacophore elements .

Intermediate: What in vitro models are appropriate for evaluating antitumor potential?

Methodological Answer:

  • Cell Viability Assays: MTT or CellTiter-Glo® in cancer lines (e.g., HCT-116, MCF-7) with 48–72 hr exposure.
  • Apoptosis Markers: Flow cytometry (Annexin V/PI) and caspase-3/7 activation assays.
  • Migration/Invasion: Boyden chamber assays with Matrigel coating to assess metastatic inhibition .

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